1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Description
1-[(4-Bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole is a halogenated triazole derivative featuring a 4-bromobenzyl group at position 1 and a chloromethyl group at position 4 of the triazole ring. Triazoles are widely explored for their versatility in medicinal chemistry, materials science, and catalysis, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMPTVBVSZYXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole typically follows a two-step approach:
- Step 1: Preparation of an azido intermediate from a suitable chloro or bromo precursor.
- Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring with regioselective substitution.
This approach leverages the Huisgen 1,3-dipolar cycloaddition "click" chemistry, which is highly efficient and regioselective under copper catalysis.
Preparation of the Azido Intermediate
A key precursor is the azido compound bearing the 4-bromophenylmethyl group. This is typically synthesized by nucleophilic substitution of a corresponding chloro compound with sodium azide.
| Parameter | Details |
|---|---|
| Starting material | 4-(chloromethyl)-2-(4-bromophenyl)thiazole or similar halomethylated aryl derivative |
| Reagent | Sodium azide (NaN₃) |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or aqueous mixtures |
| Temperature | 50–60 °C |
| Reaction time | 5–6 hours |
| Outcome | Formation of 4-(azidomethyl)-2-(4-bromophenyl)thiazole or analogous azido intermediate |
The reaction proceeds via nucleophilic substitution of the chlorine atom by the azide ion, affording the azido compound necessary for the cycloaddition step.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azido intermediate is then subjected to CuAAC with a suitable alkyne to form the triazole ring. This reaction is highly regioselective, producing predominantly 1,4-disubstituted 1,2,3-triazoles.
| Parameter | Details |
|---|---|
| Catalyst | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) reduced in situ by sodium ascorbate to Cu(I) |
| Reducing agent | Sodium ascorbate |
| Solvent | Mixture of tert-butanol and water (3:1) or other aqueous alcoholic solvents |
| Temperature | Ambient (25–32 °C) |
| Reaction time | 5–6 hours |
| Workup | Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, evaporation |
| Purification | Silica gel column chromatography using 30% ethyl acetate in petroleum ether |
This method ensures high regioselectivity and moderate to good yields (e.g., 48%) of the desired triazole product.
Alternative Synthetic Routes
Neat Reaction Conditions: Some protocols report the reaction of azido compounds and alkynes neat (without solvent) at elevated temperatures (e.g., 80 °C for 16 hours), followed by chromatographic purification to isolate the triazole derivatives.
Metal-Free and Catalyst-Free Methods: Recent advances in 1,2,3-triazole synthesis include solvent- and catalyst-free approaches, though these are less commonly applied to complex halogenated derivatives like 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole.
Mechanistic Insights
The CuAAC reaction mechanism involves:
- Formation of copper(I) acetylide complex with the terminal alkyne.
- Activation of the azide by coordination to copper.
- Cycloaddition forming a six-membered copper-containing metallacycle intermediate.
- Reductive elimination yielding the 1,4-disubstituted 1,2,3-triazole and regenerating the copper catalyst.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azido intermediate formation | Sodium azide, chloro precursor, polar solvent | 50–60 °C | 5–6 hours | Not specified | Nucleophilic substitution |
| CuAAC cycloaddition | CuSO₄·5H₂O, sodium ascorbate, alkyne, t-BuOH/H₂O (3:1) | 25–32 °C | 5–6 hours | ~48% | Regioselective 1,4-disubstituted triazole |
| Neat cycloaddition | Azido compound and alkyne, no solvent | 80 °C | 16 hours | Not specified | Alternative method, longer reaction time |
Research Findings and Notes
- The copper-catalyzed azide-alkyne cycloaddition remains the most efficient and selective method for synthesizing 1,2,3-triazole derivatives with halogenated substituents.
- The presence of halogens such as bromine and chlorine on the substituents is well tolerated under the reaction conditions without dehalogenation.
- Purification by silica gel chromatography is effective for isolating the pure triazole products.
- The choice of solvent system (tert-butanol/water) and mild temperature conditions helps maintain functional group integrity.
- Recent literature emphasizes the versatility of this synthetic platform for preparing diverse 1,2,3-triazole derivatives with potential applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can be involved in redox reactions under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium carbonate can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential antimicrobial, antifungal, or anticancer properties.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s key structural features include halogenated aromatic (4-bromophenyl) and aliphatic (chloromethyl) substituents. Below is a comparison with similar triazole derivatives:
Table 1: Structural Comparison of Selected 1H-1,2,3-Triazole Derivatives
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance hydrophobic interactions in biological systems .
- Chloromethyl Group : The chloromethyl substituent at position 4 offers a reactive site for further functionalization, distinguishing it from analogues with stable alkyl/aryl groups .
Physicochemical Properties
Halogenation significantly impacts melting points, solubility, and spectral properties:
Table 3: Physicochemical Properties
- Melting Points : Brominated triazoles (e.g., 171°C for compound 12j ) generally exhibit higher melting points than fluorinated analogues due to stronger van der Waals interactions.
- Spectral Data : IR and NMR peaks for C-Br (533 cm⁻¹) and C-Cl (~600 cm⁻¹) are characteristic of halogenated triazoles .
Biological Activity
1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their role in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug design and development.
Chemical Structure and Properties
The compound features a triazole ring substituted with a bromophenyl group and a chloromethyl group. This unique structure contributes to its biological activity by enhancing binding interactions with target proteins.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole |
| Molecular Formula | C10H9BrClN3 |
| Molecular Weight | 276.55 g/mol |
| CAS Number | [Not provided] |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various triazole compounds can inhibit the growth of bacteria and fungi. In particular, the compound has been evaluated for its efficacy against several pathogens:
- Fusarium Wilt : Demonstrated distinct inhibitory activity against Fusarium species.
- Colletotrichum gloeosporioides : Effective in inhibiting mycelium growth.
- Xanthomonas oryzae : Showed promising results in vitro against this plant pathogen .
Anti-inflammatory Effects
Triazoles have been recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways has been explored in various studies:
- Inhibition of Pro-inflammatory Markers : Compounds containing the triazole moiety can inhibit the production of TNF-α and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- Oxidative Stress Reduction : The compound has shown potential to reduce oxidative stress markers such as nitric oxide (NO) and reactive oxygen species (ROS) in cellular models .
The mechanism of action for 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with specific enzymes and receptors:
- The bromophenyl group enhances binding affinity to certain targets.
- The triazole ring facilitates incorporation into biological systems.
- The chloromethyl group may participate in hydrogen bonding, stabilizing interactions with proteins involved in inflammatory responses .
Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of various triazole derivatives, including 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole. The compound was tested against multiple strains of bacteria and fungi. Results showed significant inhibition rates, particularly against Fusarium species.
Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory effects, researchers assessed the compound's ability to inhibit cytokine production in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a reduction in TNF-α and IL-6 levels, supporting its potential use as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, 1-azido-4-bromobenzene reacts with propargyl chloride derivatives in the presence of Cu(OAc)₂ to form the triazole core. Subsequent functionalization, such as chloromethylation, is achieved using reagents like thionyl chloride (SOCl₂) . Key steps include:
- Click reaction : 1-azido-4-bromobenzene + propargyl alcohol → 1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol.
- Oxidation/Chlorination : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to an aldehyde, followed by SOCl₂ treatment to introduce the chloromethyl group.
Q. How is the compound characterized structurally?
Characterization relies on NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity. For example:
Q. What analytical techniques are used to assess purity?
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 340.0121).
- HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in triazole synthesis?
- Solvent choice : Tert-butyl alcohol improves regioselectivity in CuAAC reactions .
- Catalyst loading : Reducing Cu(OAc)₂ to 5 mol% minimizes side reactions while maintaining >80% yield.
- Temperature control : Reactions at 60°C for 6 hours balance speed and decomposition risks.
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Chloromethyl vs. hydroxymethyl : The chloromethyl group enhances lipophilicity (logP +0.5), improving membrane permeability in cytotoxicity assays (e.g., IC₅₀ = 4.78 μM in MCF-7 cells) .
- Bromophenyl positioning : Para-substitution on the phenyl ring increases π-stacking interactions, as shown in SAR studies of analogous triazoles .
Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?
Q. How can computational modeling complement experimental data for this compound?
Q. What strategies mitigate challenges in crystallizing halogenated triazoles?
- Cocrystallization : Using 1,4-dioxane as a co-solvent improves crystal lattice stability.
- Slow evaporation : Ethanol/water (7:3) at 4°C yields orthorhombic crystals (space group P2₁2₁2₁) suitable for SHELXL refinement .
Q. How is cytotoxicity evaluated in a research setting?
Q. What purification techniques address byproduct formation during chloromethylation?
- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted SOCl₂.
- Recrystallization : Dichloromethane/hexane (1:5) yields >98% pure product .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
